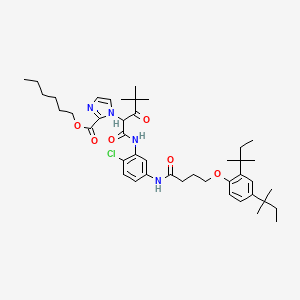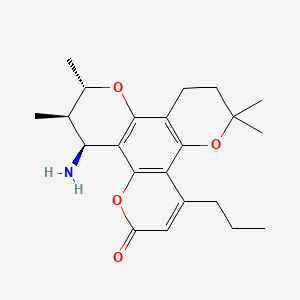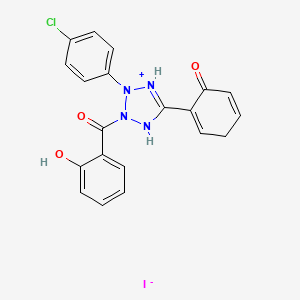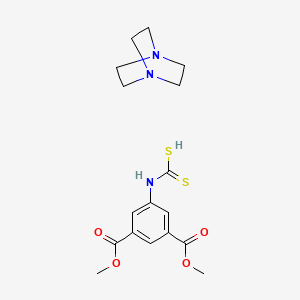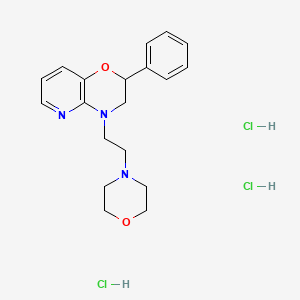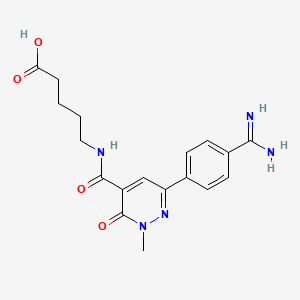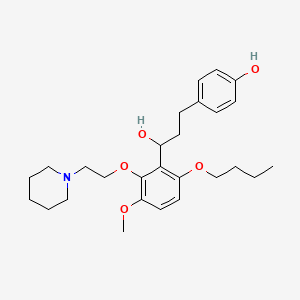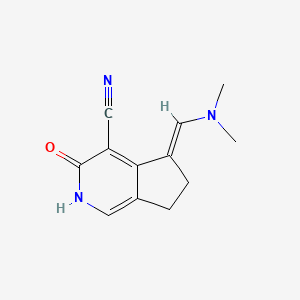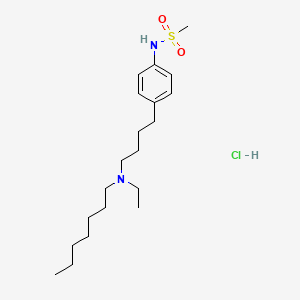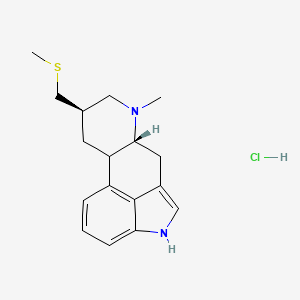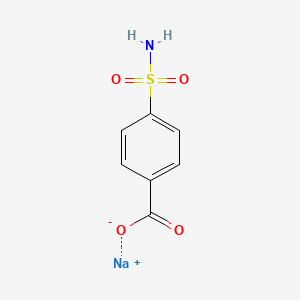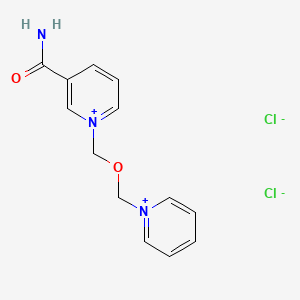
3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reaction of 4-carbamoyl-2-formylpyridine with formaldehyde and pyridine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with additional hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions
3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .
科学研究应用
3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has several scientific research applications:
作用机制
The mechanism of action of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reactivation of cholinesterase enzymes. The compound binds to the enzyme-inhibitor complex formed by organophosphate poisoning and facilitates the removal of the inhibitor, thereby restoring the enzyme’s activity. This process involves nucleophilic attack by the oximate anion on the organophosphate-enzyme conjugate .
相似化合物的比较
Similar Compounds
- 1,1’-Bis(4-carbamoylpyridinium-1-yl)methane dichloride
- 3-Carbamoyl-1-methylpyridinium iodide
- 4-Carbamoyl-1-(2-hydroxyethyl)pyridinium chloride
Uniqueness
3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique due to its specific structure and high efficacy as a cholinesterase reactivator. Its ability to effectively reactivate cholinesterase enzymes makes it a valuable compound in both medical and industrial applications .
属性
CAS 编号 |
82381-65-5 |
|---|---|
分子式 |
C13H15Cl2N3O2 |
分子量 |
316.18 g/mol |
IUPAC 名称 |
1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-3-carboxamide;dichloride |
InChI |
InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-5-4-8-16(9-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1 |
InChI 键 |
KFMUKOKCVNTZHD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


